N-(4-iodophenyl)-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide
Description
N-(4-iodophenyl)-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide is a phenoxy acetamide derivative characterized by:
Properties
IUPAC Name |
N-(4-iodophenyl)-2-(3-methyl-4-propan-2-ylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20INO2/c1-12(2)17-9-8-16(10-13(17)3)22-11-18(21)20-15-6-4-14(19)5-7-15/h4-10,12H,11H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRFHUSFQQKUHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)I)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodophenyl)-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide typically involves the following steps:
Formation of the Phenoxyacetamide Backbone: This can be achieved by reacting 3-methyl-4-(propan-2-yl)phenol with chloroacetyl chloride in the presence of a base such as triethylamine to form the phenoxyacetamide intermediate.
Iodination of the Phenyl Ring: The phenoxyacetamide intermediate is then subjected to iodination using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium hypochlorite to introduce the iodine atom at the para position of the phenyl ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-iodophenyl)-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The phenyl ring can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while coupling with a boronic acid would yield a biaryl compound.
Scientific Research Applications
Chemistry
In chemistry, N-(4-iodophenyl)-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may be explored for its potential pharmacological properties. The presence of the iodine atom and the phenoxyacetamide moiety suggests potential activity as an antimicrobial or anticancer agent. Further research is needed to elucidate its biological activity and therapeutic potential.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-iodophenyl)-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism would require detailed studies, including molecular docking and in vitro assays.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Iodo vs. Halogenated Phenyl Groups
- Compound 19i (): 2-(4-hydroxyphenyl)-N-(4-iodophenyl)acetamide Key difference: Replaces the 3-methyl-4-isopropylphenoxy group with a hydroxyl group. Impact: Increased polarity due to -OH, reducing lipophilicity compared to the target compound .
- Compound 19h () : N-(3,5-dibromophenyl)-2-(4-hydroxyphenyl)acetamide
Non-Halogenated Phenyl Groups
- N-(3-amino-2-methylphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide () Key difference: 3-amino-2-methylphenyl group instead of 4-iodophenyl.
- 2-[3-methyl-4-(propan-2-yl)phenoxy]-N-{4-[(propan-2-yl)oxy]phenyl}acetamide () Key difference: 4-isopropoxyphenyl replaces 4-iodophenyl.
Structural Modifications on the Phenoxy Group
Bulky Substituents
- N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-2-(4-propan-2-ylphenoxy)acetamide () Key difference: Sulfonyl-dihydroindole group replaces iodine.
Heterocyclic Additions
- 2-{2-[(3-isopropyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-methylphenyl)acetamide () Key difference: Thiazolidinone ring conjugated to the phenoxy group. Impact: Introduces a rigid, planar structure that may enhance binding to enzymes like cyclooxygenase .
Pharmacological Implications
While biological data for the target compound are unavailable, insights can be drawn from analogs:
- Anti-inflammatory Activity: Cyclohexyl-based phenoxy acetamides () showed significant activity in carrageenan-induced edema models, suggesting the target’s bulky substituents may enhance binding to COX-2 .
- Antimicrobial Potential: Brominated analogs () exhibited activity against S. aureus and E. coli, implying halogenation’s role in disrupting bacterial membranes .
Biological Activity
N-(4-iodophenyl)-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide is a chemical compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including data tables, research findings, and case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name, which highlights its structural components: an acetamide backbone with an iodophenyl group and a phenoxy moiety. Its molecular formula is and it has a molar mass of approximately 360.26 g/mol.
Research indicates that compounds with similar structures often exhibit various biological activities, including anticancer and antimicrobial properties. The presence of the iodophenyl and phenoxy groups is crucial for the activity of this compound. The phenoxy group in particular has been noted for enhancing bioactivity, likely due to its ability to interact favorably with biological targets such as enzymes and receptors.
Biological Activity Overview
-
Anticancer Activity
- Several studies have explored the anticancer potential of phenoxy-containing compounds. For instance, derivatives with similar structures have shown significant activity against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer).
- The compound's activity is often measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%. For example, related compounds have demonstrated IC50 values ranging from 0.56 µM to 5.96 µM against different cancer cell lines .
- Antimicrobial Activity
Research Findings
A summary of key findings from recent studies on similar compounds is presented in the following table:
| Compound Name | Target Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HepG2 | 0.56 | Induces apoptosis |
| Compound B | MCF-7 | 0.77 | Cell cycle arrest |
| Compound C | A549 | 7.90 | Intrinsic pathway apoptosis |
| Compound D | PC-3 | 5.96 | Extrinsic pathway apoptosis |
Case Studies
- Case Study on HepG2 Cell Line
- Antimicrobial Testing
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
